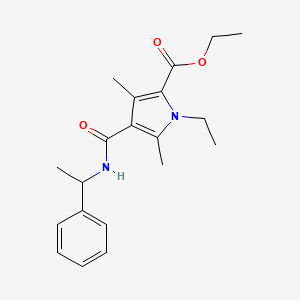

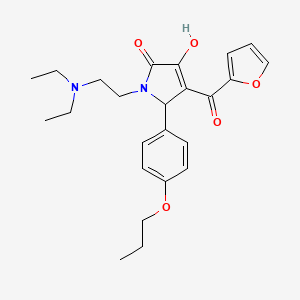

![molecular formula C21H20ClN5 B2497832 N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 852314-12-6](/img/structure/B2497832.png)

N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine" belongs to the class of pyrazolo[3,4-d]pyrimidines, known for their diverse pharmacological activities. This research focuses on the synthesis, structural analysis, and properties of this compound without delving into its potential drug applications or dosage-related information.

Synthesis Analysis

Synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the reaction of suitable phenyl and chlorophenyl precursors with pyrazol-5-amine or similar amines. For instance, related compounds have been synthesized through condensation and cyclization reactions, offering a pathway that could be analogous for the target compound (Harden et al., 1991).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives has been elucidated using various spectroscopic techniques, including NMR, IR spectroscopy, and X-ray crystallography. These compounds typically exhibit distinct structural motifs characteristic of their core pyrazolo[3,4-d]pyrimidine scaffold, which contributes to their biological activity and interaction with biological targets (Ogurtsov & Rakitin, 2021).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidines engage in various chemical reactions, including nucleophilic substitutions and condensations, allowing for functional group modifications that impact their chemical properties. These reactions are pivotal for diversifying the chemical space of this class and tailoring their properties for specific applications (El-Essawy, 2010).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-d]pyrimidine derivatives, including solubility, melting points, and crystalline structures, are influenced by their molecular composition and substituents. These properties are essential for understanding their behavior in different environments and their formulation into potential products (Repich et al., 2017).

Chemical Properties Analysis

The chemical properties of pyrazolo[3,4-d]pyrimidines, such as reactivity, stability, and interactions with other molecules, are central to their potential applications. Studies focusing on their synthesis, modifications, and interactions provide valuable insights into their chemical behavior and potential as functional materials (Kaping, Helissey, & Vishwakarma, 2020).

科学的研究の応用

Adenosine Receptor Affinity

N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its affinity to adenosine receptors. Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant A1 adenosine receptor affinity. Particularly, compounds with a 3-chlorophenyl group at the N1-position and a butyl group at the N5-position demonstrate enhanced activity. The most potent compound in this class showed an IC50 of 6.4 x 10(-6) M (F. Harden, R. Quinn, P. Scammells, 1991).

Antimicrobial and Anticancer Potential

These compounds have shown promise in antimicrobial and anticancer applications. Novel pyrazole derivatives with various moieties, including the pyrazolo[3,4-d]pyrimidin-4-amine structure, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds in this series exhibited higher anticancer activity than reference drugs like doxorubicin and also demonstrated good to excellent antimicrobial activity (H. Hafez, A. B. A. El-Gazzar, S. Al-Hussain, 2016).

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Studies have focused on synthesizing and characterizing various derivatives of pyrazolo[3,4-d]pyrimidine. These include the creation of compounds with different substituents and the examination of their molecular structures through methods like X-ray diffraction. This research contributes to understanding the chemical properties and potential applications of these compounds in various fields (Jin Liu, Juan Zhao, Jiu fu Lu, 2020).

Antiviral Properties

Pyrazolo[3,4-d]pyrimidines have also been evaluated for their antiviral properties. A series of synthesized derivatives showed promising in vitro antiviral activity against herpes simplex virus type-1, suggesting potential use in developing new antiviral treatments (A. Tantawy, M. N. Nasr, M. A. El-Sayed, Samar S. Tawfik, 2012).

将来の方向性

The study of novel organic compounds like “N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is crucial for the development of new pharmaceuticals and materials. Future research could focus on synthesizing this compound and studying its properties and potential applications .

作用機序

Target of Action

N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a derivative of pyrazolo[3,4-d]pyrimidine, which has been identified as a privileged scaffold for the development of kinase inhibitors . The primary targets of this compound are likely to be kinases, particularly the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) .

Mode of Action

The compound N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with its targets by mimicking the hinge region binding interactions in kinase active sites . This is possible because the pyrazolo[3,4-d]pyrimidine structure is an isostere of the adenine ring of ATP . This interaction leads to the inhibition of the kinase, thereby preventing the phosphorylation and activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of EGFR-TK by N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine affects several biochemical pathways. EGFR-TK is involved in the regulation of cell proliferation, differentiation, and survival . Therefore, its inhibition can lead to the suppression of these processes, particularly in cancer cells where EGFR-TK is often overexpressed or mutated .

Pharmacokinetics

The optimization of similar compounds often involves in vitro adme tests . These tests assess the compound’s absorption, distribution, metabolism, and excretion properties, which are crucial for determining the compound’s bioavailability .

Result of Action

The molecular and cellular effects of N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine’s action include the inhibition of cell proliferation and the induction of apoptosis . For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been found to exhibit broad-spectrum cytotoxic activity against a panel of cancer cell lines .

特性

IUPAC Name |

N-(4-butylphenyl)-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5/c1-2-3-5-15-8-10-17(11-9-15)26-20-19-13-25-27(21(19)24-14-23-20)18-7-4-6-16(22)12-18/h4,6-14H,2-3,5H2,1H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPUQSVWYIAONB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

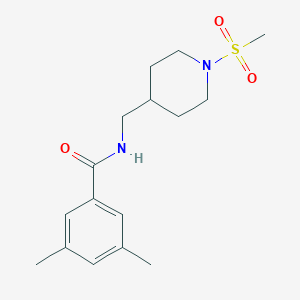

![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2497753.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2497754.png)

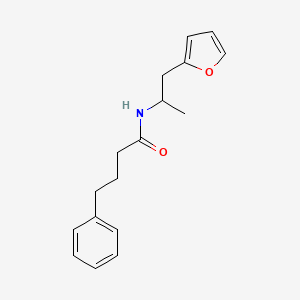

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2497762.png)

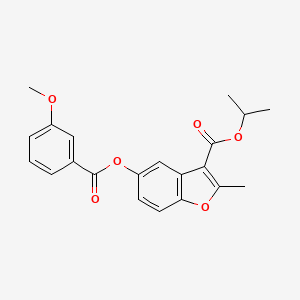

![2-(2-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2497765.png)

![N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497768.png)

![N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide](/img/structure/B2497770.png)